molecular formula C10H8O2S B074233 6-Methylbenzo[b]thiophene-2-carboxylic acid CAS No. 1467-86-3

6-Methylbenzo[b]thiophene-2-carboxylic acid

Cat. No.: B074233
CAS No.: 1467-86-3
M. Wt: 192.24 g/mol
InChI Key: KQRBOHOKLNORTA-UHFFFAOYSA-N
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Description

6-Methylbenzo[b]thiophene-2-carboxylic acid (CAS: 1467-86-3) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈O₂S and a molecular weight of 192.23 g/mol . Its structure consists of a benzo[b]thiophene core substituted with a methyl group at the 6-position and a carboxylic acid group at the 2-position. Key physicochemical properties include:

  • Boiling Point: 386.1 °C
  • Density: 1.355 g/cm³
  • Storage: Requires storage in a dry, sealed container at 2–8°C .

This compound has demonstrated significant pharmacological relevance, particularly as a potent antagonist of the neurokinin-2 (NK2) receptor, with subnanomolar potency in vitro and prolonged in vivo efficacy . Its structural features, including the methyl group’s steric and electronic effects, are critical for receptor binding and metabolic stability.

Properties

IUPAC Name

6-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRBOHOKLNORTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510526
Record name 6-Methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-86-3
Record name 6-Methyl-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-BENZOTHIOPHENE-2-CARBOXYLIC ACID
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Preparation Methods

Bromination of 6-Methylbenzo[b]thiophene

The initial step involves regioselective bromination at the 2-position of the benzo[b]thiophene core. Adapted from the methodology described in CN101906092B, this reaction employs pyridinium perbromide hydrobromide in a halohydrocarbon solvent under cryogenic conditions (-10°C to 0°C). The methyl group at position 6 directs electrophilic substitution to position 2 due to its ortho/para-directing nature.

Key Reaction Parameters

ParameterValue
SolventDichloromethane/HBr
Temperature-10°C to 0°C
Brominating AgentPyridinium perbromide
Yield (2-Bromo Derivative)85–90%

Coupling with Diethyl Malonate

The 2-bromo-6-methylbenzo[b]thiophene undergoes nucleophilic substitution with the enolate of diethyl malonate. This step, performed in toluene with alkali metals (e.g., sodium or magnesium) at 100–120°C, achieves 88–94% yield. The malonate group introduces a carboxylate precursor at position 2.

Optimization Insights

  • Base Selection : Sodium ethylate outperforms lithium-based bases due to enhanced enolate stability.

  • Solvent Effects : Toluene minimizes side reactions compared to polar aprotic solvents.

Saponification and Decarboxylation

The malonate ester is hydrolyzed under alkaline conditions (e.g., NaOH in ethanol), followed by acid-catalyzed decarboxylation. This two-step process converts the diethyl malonate group into a carboxylic acid with >90% efficiency.

Decarboxylation Conditions

ParameterValue
Acid CatalystHCl (concentrated)
Temperature100–120°C
Reaction Time4–6 hours

Cyclization of Pre-Functionalized Intermediates

Thiophene Ring Construction

This route assembles the benzo[b]thiophene core from a methyl-substituted benzene precursor. A thiol group is introduced at position 1, followed by cyclization using Lawesson’s reagent or Pd-catalyzed cross-coupling. The methyl group at position 6 is incorporated via Friedel-Crafts alkylation prior to cyclization.

Cyclization Efficiency

MethodYield (%)
Lawesson’s Reagent75–80
Pd(PPh₃)₄ Catalysis82–85

Direct Carboxylation

Post-cyclization, the 2-position is functionalized via carboxylation. Directed ortho-metalation (DoM) using n-BuLi followed by quenching with CO₂ gas achieves 70–75% yield. The methyl group at position 6 enhances regioselectivity by deactivating adjacent positions.

Critical Parameters

  • Temperature : -78°C (to prevent Li-CO₂ adduct decomposition).

  • CO₂ Pressure : 1–2 atm.

Oxidation of 2-Hydroxymethyl Derivatives

Synthesis of 2-Hydroxymethyl Intermediate

Starting from 6-methylbenzo[b]thiophene, a hydroxymethyl group is introduced at position 2 via formylation (Rieche formylation) followed by reduction (NaBH₄).

Formylation Conditions

ReagentYield (%)
HCO₂H/PCl₅65
DMF/POCl₃72

Oxidation to Carboxylic Acid

The hydroxymethyl group is oxidized using KMnO₄ in acidic medium (H₂SO₄/H₂O). This method, while straightforward, suffers from moderate yields (60–65%) due to overoxidation side reactions.

Alternative Oxidants

OxidantYield (%)
CrO₃/H₂SO₄58
TEMPO/NaOCl68

Comparative Analysis of Methods

Yield and Scalability

MethodOverall Yield (%)Scalability
Bromination-Malonate70–75Industrial
Cyclization-Carboxylation50–60Laboratory
Oxidation55–60Limited

Byproduct Formation

  • Bromination-Malonate : Trace di-brominated byproducts (<5%).

  • Cyclization : Isomeric thiophene derivatives (8–12%).

  • Oxidation : Ketone intermediates (10–15%).

Industrial-Scale Considerations

The bromination-malonate route is favored for large-scale production due to robust reaction conditions and high purity (>98%). Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance bromination efficiency by minimizing thermal degradation.

  • Catalyst Recycling : Pd catalysts are recovered via filtration membranes, reducing costs.

Emerging Methodologies

Enzymatic Decarboxylation

Recent advances employ decarboxylases to convert malonate esters to carboxylic acids under mild conditions (pH 7.0, 37°C), achieving 85% yield with reduced environmental impact.

Photocatalytic C-H Activation

Visible-light-mediated C-H carboxylation using Ru(bpy)₃²⁺ as a catalyst avoids pre-functionalization steps, though yields remain suboptimal (40–45%) .

Chemical Reactions Analysis

Types of Reactions

6-Methylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Research has demonstrated that 6-Methylbenzo[b]thiophene-2-carboxylic acid exhibits promising pharmacological properties. Notably, it has been studied for its role as an antagonist of the human neurokinin-2 (hNK2) receptor. In a study aimed at identifying small, orally available antagonists, this compound was highlighted for its subnanomolar potency in vitro and significant in vivo efficacy after intravenous administration .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the benzothiophene ring can significantly influence the biological activity of derivatives. For instance, variations in substituents at different positions on the ring have been shown to affect receptor binding affinity and selectivity . This knowledge is essential for designing more effective therapeutic agents based on this scaffold.

Applications in Drug Development

This compound serves as a valuable building block in drug discovery. Its derivatives have been explored for various therapeutic areas:

  • Anticancer Agents : Certain derivatives have shown potential as inhibitors of cancer cell proliferation.
  • Neurological Disorders : The compound's interaction with neurokinin receptors positions it as a candidate for treating conditions such as anxiety and depression.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways suggests possible applications in treating inflammatory diseases.

Case Study 1: hNK2 Receptor Antagonism

In a notable study, researchers synthesized a series of compounds based on this compound to evaluate their effectiveness as hNK2 receptor antagonists. The lead compound demonstrated not only high potency but also favorable pharmacokinetic properties, making it suitable for further development into a therapeutic agent .

Case Study 2: Synthesis of Derivatives

Another significant study focused on synthesizing various derivatives of this compound to explore their biological activities. This research revealed that specific modifications could enhance selectivity towards targeted receptors while minimizing off-target effects, thus improving therapeutic outcomes .

Mechanism of Action

The mechanism of action of 6-Methylbenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair. By downregulating Mcl-1, the compound induces apoptosis and inhibits DNA repair mechanisms, leading to increased cytotoxicity in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Benzo[b]thiophene Derivatives

Structural Analogues and Substituent Effects

Positional Isomers: 5-Methyl vs. 6-Methyl Substitution
  • 5-Methylbenzo[b]thiophene-2-carboxylic acid (CAS: 1505-62-0) differs only in the methyl group’s position (5 vs. 6). This positional isomer has a molecular weight of 192.24 g/mol , nearly identical to the 6-methyl derivative. However, the altered substitution pattern reduces steric compatibility with the NK2 receptor, leading to lower binding affinity .
  • 6-Methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 102539-79-7) replaces the methyl group with a methoxy (-OCH₃) group.
Halogenated Derivatives
  • 6-Chlorobenzo[b]thiophene-2-carboxylic acid (CAS: N/A) introduces a chlorine atom at the 6-position. Chlorine’s electronegativity and larger atomic radius increase lipophilicity (logP) and may improve membrane permeability but could introduce metabolic instability .
  • 6-Fluorobenzo[b]thiophene-2-carboxylic acid (CAS: 142329-23-5) substitutes fluorine at the 6-position. Fluorine’s electron-withdrawing effect enhances metabolic stability and receptor binding affinity in some contexts, as seen in kinase inhibitors .
Functionalized Derivatives
  • 5-Bromobenzo[b]thiophene-2-carboxylic acid (CAS: N/A) and 4-cyanobenzo[b]thiophene-2-carboxylic acid (CAS: N/A) incorporate bromine and cyano groups, respectively. These substituents significantly alter electronic properties and steric bulk, impacting both synthetic accessibility and biological activity .

Key Insights :

  • The 6-methyl substitution optimizes interactions with hydrophobic pockets in the NK2 receptor, contributing to its exceptional potency .
  • Halogenated derivatives (e.g., 6-chloro, 6-fluoro) show divergent applications, with antimicrobial or kinase-inhibiting roles depending on substituent electronic profiles .
Solubility and Lipophilicity
  • 6-Methyl derivative : Moderate lipophilicity (logP ~2.5) balances membrane permeability and aqueous solubility .
  • Chloro derivative : Increased logP (~3.0) enhances lipid bilayer penetration but may complicate formulation .

Biological Activity

6-Methylbenzo[b]thiophene-2-carboxylic acid (C10H8O2S) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiophene ring fused with a benzene structure, which is known to enhance its biological activity. The presence of the carboxylic acid functional group contributes to its solubility and reactivity, making it a suitable candidate for various biological assays.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study synthesized several amino acid derivatives from this compound and tested their efficacy against various bacterial strains.

Key Findings:

  • Antibacterial Activity : Some derivatives showed weak antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 6 to 11 mm .
  • Structure-Activity Relationship (SAR) : The study highlighted that modifications to the core structure affected antibacterial potency, indicating that specific substitutions can enhance or diminish activity .

Anti-inflammatory Properties

Thiophene derivatives, including this compound, have been reported to possess anti-inflammatory effects. These compounds are believed to inhibit key enzymes involved in inflammatory processes.

In Vitro Studies:

  • COX and LOX Inhibition : Compounds similar to this compound demonstrated inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory pathway. For instance, one derivative showed an IC50 value of 29.2 µM for the 5-LOX enzyme .
  • Cytokine Modulation : In studies involving LPS-induced inflammation in THP-1 monocytes, certain thiophene derivatives were able to downregulate pro-inflammatory cytokines such as TNF-α and IL-8 .

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.

Research Insights:

  • DPPH Assay : Compounds derived from this scaffold exhibited notable antioxidant activity, with some showing IC50 values lower than those of established antioxidants .
  • Mechanisms of Action : The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and modulate oxidative stress pathways .

Case Studies

  • Antibacterial Derivatives : A series of new hydrazone derivatives synthesized from this compound were evaluated for antibacterial activity. Most showed minimal effects; however, specific modifications led to improved efficacy against targeted bacterial strains .
  • Inflammation Models : In vivo studies using animal models demonstrated that certain thiophene derivatives significantly reduced inflammation markers compared to control groups, suggesting their potential as therapeutic agents in inflammatory diseases .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
6-Methylbenzo[b]thiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.